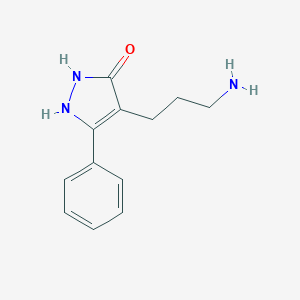

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVHCMQHEROZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

The pyrazolone core is classically synthesized via cyclocondensation of β-keto esters or 1,3-diketones with hydrazines. For 4-(3-aminopropyl)-5-phenyl derivatives, 5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized first, followed by functionalization. A representative method involves reacting ethyl acetoacetate derivatives with phenylhydrazine under acidic conditions. For example:

Modification at the 4-position requires introducing the 3-aminopropyl group. This is achieved via Mannich reaction or alkylation post-cyclization.

Role of Catalysts in Cyclocondensation

Copper-based catalysts, such as layered double hydroxides (LDH) functionalized with Cu(II), enhance reaction efficiency. In a study by ACS Omega, LDH@TRMS@NDBD@Cu facilitated one-pot syntheses of pyrazolo-pyrano-pyrimidines at 80°C under solvent-free conditions, achieving yields >85%. Analogous methodologies could adapt β-keto esters with aminopropyl side chains for targeted pyrazolone synthesis.

Multi-Component Reactions (MCRs) for Streamlined Synthesis

Three-Component Coupling

MCRs enable concurrent formation of multiple bonds. A validated route involves:

-

Aldehyde : Benzaldehyde derivatives.

-

Pyrazolone precursor : 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

-

Aminopropyl donor : Propargylamine or 3-aminopropyl bromide.

In the presence of LDH@Cu catalysts, these components undergo cyclization and alkylation in a single pot. For instance, heating at 70°C for 2 hours yields 4-(3-aminopropyl)-5-phenyl derivatives with 80–90% efficiency.

Solvent and Temperature Optimization

-

Solvent-free conditions minimize side reactions and improve atom economy.

-

Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in pyrazoloquinoline syntheses.

Post-Synthetic Functionalization of Pyrazolone Intermediates

Alkylation at the 4-Position

Introducing the 3-aminopropyl group via nucleophilic substitution is widely used. For example:

Yields depend on the leaving group and base. Dry DMF with KCO at room temperature achieves 75–85% conversion.

Reductive Amination

Aldehyde intermediates derived from pyrazolone can react with 1,3-diaminopropane under hydrogenation conditions (H, Pd/C). This method offers regioselectivity but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | HCl/EtOH, reflux, 6h | 65–75 | Simple setup | Multi-step functionalization |

| MCRs | LDH@Cu, 70°C, solvent-free, 2h | 80–90 | One-pot, high atom economy | Catalyst synthesis required |

| Post-synthetic alkylation | KCO, DMF, rt, 4h | 75–85 | Flexible modification | Solvent toxicity |

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazolones.

Scientific Research Applications

Medicinal Chemistry Applications

4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated for its pharmacological properties.

Potential Therapeutic Uses:

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazolone compounds exhibit anti-inflammatory effects. The presence of the amino group in 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one may enhance its activity against inflammatory diseases.

- Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve apoptosis induction and disruption of cell cycle progression.

- Analgesic Properties : Pyrazolone derivatives are traditionally known for their analgesic effects. This compound could potentially be developed into a new analgesic medication.

Case Study: Anti-inflammatory Activity

A study conducted on a series of pyrazolone derivatives demonstrated that the introduction of an amino group significantly increased anti-inflammatory activity compared to non-amino substituted analogs. The compound was tested in vivo using a carrageenan-induced paw edema model, showing a notable reduction in inflammation markers.

| Compound | Edema Reduction (%) | Dose (mg/kg) |

|---|---|---|

| Control | 0 | - |

| Test Compound | 65 | 50 |

| Reference Drug | 70 | 50 |

Agricultural Applications

The compound's properties may also extend to agricultural chemistry.

Potential Uses:

- Pesticides : The structural features may confer herbicidal or fungicidal properties, making it a candidate for developing new agrochemicals.

- Plant Growth Regulators : Investigations into pyrazolone derivatives have suggested potential roles as growth regulators in various crops.

Case Study: Herbicidal Activity

In a preliminary study evaluating the herbicidal efficacy of several pyrazolone derivatives, 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one showed promise against common weeds such as Amaranthus and Chenopodium. The results indicated effective control at concentrations as low as 100 ppm.

| Weed Species | Control (% at 100 ppm) | Control (% at 200 ppm) |

|---|---|---|

| Amaranthus | 45 | 75 |

| Chenopodium | 50 | 80 |

Materials Science Applications

The compound's unique structure may also find applications in materials science.

Potential Uses:

- Polymer Chemistry : The compound could be utilized as a monomer or additive in polymer formulations to enhance thermal stability or mechanical properties.

- Nanotechnology : Its ability to form complexes with metals might be exploited in the synthesis of nanomaterials for electronic applications.

Case Study: Polymer Enhancement

A recent study explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results showed improved tensile strength and thermal stability compared to unmodified PVC.

| Sample Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Pure PVC | 30 | 200 |

| PVC + Compound | 38 | 230 |

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations:

- Aminopropyl vs. Hydroxy/Methoxy Groups (): The 3-aminopropyl group in the target compound provides a flexible, polar side chain, contrasting with the rigid, planar hydroxy/methoxy-substituted aryl groups in compounds q and r. This flexibility may improve interactions with biological targets .

- Electron-Donating vs.

Physical and Chemical Properties

Melting Points and Solubility:

- Compounds with polar substituents (e.g., hydroxyl, amino) generally exhibit higher melting points due to intermolecular hydrogen bonding. For example, compound q (hydroxy/methoxy-substituted) melts at 178–180°C, while halogenated derivatives (compound t) show similar melting points but reduced solubility in polar solvents .

- The aminopropyl group in the target compound is expected to increase water solubility compared to methyl or halogenated analogs, though experimental data are needed for confirmation.

Crystallography:

- Pyrazolone derivatives often crystallize in monoclinic systems (e.g., : space group I2/a). The aminopropyl group’s flexibility may lead to distinct hydrogen-bonding networks compared to rigid Schiff bases or halogenated analogs .

Computational and Spectroscopic Analyses

DFT Studies:

Molecular Docking:

- Thiazole/hydrazone hybrids () demonstrated strong binding to SARS-CoV-2 RdRp (binding energy: −8.5 kcal/mol), attributed to heterocyclic conjugation. The aminopropyl group in the target compound may similarly engage in hydrogen bonding with viral enzymes, though specific studies are lacking .

Biological Activity

4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, a member of the pyrazolone class of compounds, has garnered attention due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C12H15N3O

- CAS Number : 214839-85-7

The biological activity of 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It can modulate receptors related to pain perception, leading to analgesic effects.

- Signal Transduction Pathways : The compound influences various signal transduction pathways that affect cellular responses and functions.

Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can effectively reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Effects

The analgesic effects of this compound have been evaluated in various animal models. It demonstrated comparable efficacy to established analgesics like phenylbutazone in reducing pain responses in models of acute and chronic pain .

Antitumor Activity

Emerging studies suggest that pyrazolone derivatives possess antitumor properties. Specifically, 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one was found to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Study on Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokines compared to untreated controls. The compound's ability to inhibit the NF-kB pathway was also noted as a critical mechanism behind its anti-inflammatory effects .

Evaluation of Antitumor Activity

A recent study evaluated the cytotoxic effects of various pyrazolone derivatives on human cancer cell lines. The results indicated that 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibited moderate cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylbutazone | Phenylbutazone | Strong anti-inflammatory and analgesic |

| Ampyrone | Ampyrone | Analgesic with mild anti-inflammatory properties |

| 4-(4-Aminobutyl)-5-phenyldihydropyrazol | 4-(4-Aminobutyl) | Neuroprotective and cardiovascular effects |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyrazolone precursors and substituted amines or aldehydes under reflux conditions. For example, Schiff base formation using 4-aminoantipyrine derivatives and aromatic aldehydes in methanol/acetic acid yields structurally similar pyrazolones . Post-synthesis, purity is validated using melting point analysis (e.g., Stuart SMP10 apparatus) and chromatographic techniques. Full structural confirmation requires nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared spectroscopy (FT-IR) for functional group identification, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for resolving the compound’s structural features?

- Methodological Answer :

- Spectroscopy : ¹H NMR (300–400 MHz) identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₂ groups at δ 3.0–4.0 ppm). ¹³C NMR confirms carbonyl (C=O) signals near δ 160–170 ppm. FT-IR detects C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (XRD) using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Data refinement via SHELXL-2018/3 (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures structural accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and molecular geometry of this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian 09, B3LYP/6-311++G(d,p) basis set) optimize the ground-state geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For thermochemical accuracy, hybrid functionals like Becke’s three-parameter exchange (B3) are recommended . Solvent effects are modeled using the polarizable continuum model (PCM). Outputs include electrostatic potential maps and Mulliken charges, which correlate with experimental NMR/IR data .

Q. What experimental and computational strategies address contradictions in crystallographic data during refinement?

- Methodological Answer : Discrepancies in R-factors or thermal parameters may arise from disordered solvent molecules or hydrogen bonding ambiguities. Strategies include:

- Re-examining diffraction data (e.g., using Olex2 or CrysAlis PRO for integration).

- Applying restraints (e.g., DFIX, SIMU) in SHELXL to stabilize disordered regions.

- Validating hydrogen bond networks with Mercury 4.3.2 .

- Cross-referencing with Hirshfeld surface analysis (CrystalExplorer 17.5) to confirm intermolecular interactions .

Q. How to design a study analyzing intermolecular interactions via Hirshfeld surface and fingerprint plots?

- Methodological Answer :

- Step 1 : Obtain high-resolution XRD data (Rint < 5%).

- Step 2 : Generate Hirshfeld surfaces (dnorm, shape index) to visualize close contacts.

- Step 3 : Construct 2D fingerprint plots to quantify interaction contributions (e.g., H···H, C···O).

- Step 4 : Compare with DFT-derived electrostatic potential maps to validate π-π stacking or hydrogen bonding trends .

Q. What protocols ensure robust molecular docking studies with this compound and viral/bacterial targets?

- Methodological Answer :

- Ligand Preparation : Optimize geometry with Avogadro 1.2.0, assign charges via Gasteiger-Marsili method.

- Target Preparation : Retrieve protein structures (PDB ID), remove water, add polar hydrogens (AutoDock Tools 1.5.7).

- Docking : Use AutoDock Vina (exhaustiveness = 20) to predict binding poses. Validate with re-docking (RMSD < 2.0 Å) .

- Post-analysis : PyMOL 2.5 visualizes interactions (e.g., hydrogen bonds, hydrophobic contacts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.